Pipendoxifene

描述

This compound is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM) with potential antineoplastic activity. This compound antagonizes binding of estradiol to estrogen receptor alpha (ER alpha), thereby inhibiting ER alpha-mediated gene expression, interfering with estrogen activity and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer. In addition, this agent also exerts intrinsic estrogenic activity depending on the tissue types.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

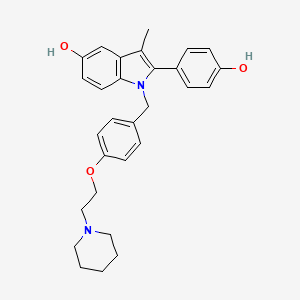

Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICOGKJOQXTAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870209 | |

| Record name | Pipendoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198480-55-6 | |

| Record name | Pipendoxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipendoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipendoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPENDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pipendoxifene's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipendoxifene (developmental code ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole (B188600) class, which demonstrated promise in preclinical and early clinical development for the treatment of metastatic breast cancer.[1][2][3][4] Although its development was discontinued, the study of its mechanism of action provides valuable insights into the complex pharmacology of SERMs and their therapeutic potential in estrogen receptor-positive (ER+) breast cancer. This technical guide delineates the core mechanism of action of this compound, its effects on key signaling pathways in breast cancer cells, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action: Competitive Antagonism of Estrogen Receptor Alpha

This compound functions as a competitive antagonist of the estrogen receptor alpha (ERα), the primary driver of proliferation in the majority of breast cancers.[5] Its fundamental mechanism involves binding to the ligand-binding domain (LBD) of ERα, thereby preventing the binding of its natural ligand, 17β-estradiol (E2). This direct competition inhibits the downstream transcriptional activity of ERα, leading to a cytostatic effect on ER+ breast cancer cells.

Modulation of ERα Conformation and Co-regulator Recruitment

Upon binding, SERMs like this compound induce a distinct conformational change in the ERα LBD, which differs from the conformation induced by agonists like estradiol (B170435). This altered conformation influences the recruitment of co-activator and co-repressor proteins to the receptor complex. While estradiol binding promotes the recruitment of co-activators, leading to gene transcription, this compound's binding is thought to favor the recruitment of co-repressors, which in turn inhibit the transcription of estrogen-responsive genes. This differential recruitment is a hallmark of SERM activity and is central to their tissue-specific effects.

dot

Quantitative Data on this compound Activity

The preclinical evaluation of this compound generated quantitative data on its efficacy in inhibiting estrogen-stimulated growth in breast cancer cell lines. For comparative purposes, data for other clinically relevant SERMs are also presented.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | MCF-7 | Estrogen-stimulated growth inhibition | Not explicitly stated, but described as potent | |

| 4-OH Tamoxifen | MCF-7 | Cell Viability (MTS) | ~5 µM | |

| 4-OH Tamoxifen | Tam-R | Cell Viability (MTS) | ~15 µM | |

| Toremifene | MCF-7 | Cell Viability (MTS) | 18.9 ± 4.1 μM | |

| Toremifene | Tam-R | Cell Viability (MTS) | 13.7 ± 1.2 μM | |

| Idoxifene | MCF-7 | Cell Viability (MTS) | 6.5 ± 0.6 μM | |

| Idoxifene | Tam-R | Cell Viability (MTS) | 9.6 ± 0.5 μM | |

| Raloxifene | MCF-7 | Cell Viability (MTS) | ~10 µM | |

| Raloxifene | Tam-R | Cell Viability (MTS) | ~20 µM | |

| Endoxifen | MCF-7 | Cell Viability (MTT) | IC50 ~15 µM | |

| Endoxifen | MDA-MB-231 | Cell Viability (MTT) | IC50 ~15 µM |

Note: IC50 values can vary depending on the specific experimental conditions.

Effects on Key Signaling Pathways in Breast Cancer

The antitumor activity of SERMs extends beyond simple competitive inhibition of ERα. They can modulate other critical signaling pathways that contribute to breast cancer cell proliferation and survival. While specific studies on this compound's impact on these pathways are limited, its mechanism can be inferred from the broader class of SERMs.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in breast cancer and is a key driver of endocrine resistance. Estrogen can activate this pathway through ERα. By blocking ERα, this compound is expected to inhibit the estrogen-dependent activation of the PI3K/Akt/mTOR cascade, thereby reducing cell survival and proliferation.

MAPK (ERK1/2) Pathway

The MAPK pathway is another crucial signaling cascade involved in cell growth and differentiation. Cross-talk exists between the ERα and MAPK pathways. SERMs can modulate MAPK signaling, although the effects can be cell-type and context-dependent. It is plausible that this compound, like other SERMs, influences the MAPK pathway, contributing to its overall anti-proliferative effects.

dot

References

- 1. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 2. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Pipendoxifene (ERA-923): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: Pipendoxifene (ERA-923), a second-generation selective estrogen receptor modulator (SERM), emerged from extensive research efforts in the late 1990s and early 2000s as a promising therapeutic candidate for hormone-receptor-positive breast cancer. Developed by Ligand Pharmaceuticals and Wyeth-Ayerst Laboratories, this 2-phenylindole (B188600) derivative demonstrated a potent preclinical profile, characterized by high-affinity binding to the estrogen receptor alpha (ERα), effective inhibition of estrogen-dependent tumor growth, and a notable lack of uterotrophic effects—a significant advantage over the first-generation SERM, tamoxifen (B1202). Despite its promising preclinical data and advancement into Phase II clinical trials for metastatic breast cancer, the development of this compound was ultimately discontinued. This guide provides a comprehensive technical overview of the discovery, development, and preclinical data of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Discovery and Development Trajectory

This compound, with the developmental code name ERA-923, was synthesized as part of a program to identify novel SERMs with improved efficacy and safety profiles compared to existing therapies.[1][2] It belongs to the 2-phenylindole class of SERMs and was developed concurrently with bazedoxifene (B195308), intended to serve as a backup compound should bazedoxifene fail in clinical trials.[2]

The rationale for its development was rooted in the need for a SERM that retained the anti-estrogenic effects in breast tissue while minimizing the estrogenic agonist effects on uterine tissue, a known risk associated with tamoxifen.[3] this compound's promising preclinical profile, particularly its potent antitumor activity and lack of uterine stimulation in animal models, propelled it into clinical development.[3] A Phase II clinical trial (NCT00006369) was initiated to evaluate the efficacy and safety of two different doses of this compound in postmenopausal women with metastatic breast cancer who had failed tamoxifen therapy. However, development was officially terminated in November 2005, and the specific results from this trial have not been made publicly available.

Preclinical Pharmacology

This compound's preclinical data established its mechanism of action and demonstrated its potential as a potent and selective anti-estrogenic agent.

Binding Affinity and In Vitro Efficacy

This compound exhibited high binding affinity for the estrogen receptor alpha (ERα) and potent inhibition of estrogen-stimulated cell proliferation in human breast cancer cell lines.

| Parameter | Value | Cell Line / System | Reference |

| ERα Binding Affinity (IC50) | 14 nM | Rat Uterine Cytosol | |

| ERα Binding Affinity (IC50) | 45 nM | Not Specified | |

| Inhibition of Estrogen-Stimulated Growth (IC50) | 0.2 nM | MCF-7 Human Breast Cancer Cells | |

| Inhibition of Estrogen-Stimulated Growth (IC50) | 0.7 nM | MCF-7 Human Breast Cancer Cells |

In Vivo Efficacy and Uterine Safety

In vivo studies using xenograft models confirmed the anti-tumor efficacy of this compound. A key finding was its lack of uterotrophic effects, a significant differentiating factor from tamoxifen.

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| Nude Mice | MCF-7 Human Breast Cancer Xenograft | 10 mg/kg/day (oral) | Inhibition of 17β-estradiol-stimulated tumor growth. | |

| Nude Mice | EnCa-101 Endometrial Carcinoma Xenograft | 10 mg/kg/day (oral) | Inhibition of 17β-estradiol-stimulated tumor growth. | |

| Nude Mice | BG-1 Ovarian Carcinoma Xenograft | 10 mg/kg/day (oral) | Inhibition of 17β-estradiol-stimulated tumor growth. | |

| Immature Rats & Ovariectomized Mice | Uterine Tissue | Not Specified | Devoid of uterotrophic activity, unlike tamoxifen. |

Pharmacokinetics

Limited pharmacokinetic data from early clinical studies are available.

| Parameter | Value | Study Population | Reference |

| Terminal Half-life (t1/2) | 15.8 - 27.3 hours | Not Specified | |

| Time to Steady-State Plasma Levels | ~4 - 5 days | Not Specified |

Experimental Protocols

While specific, detailed protocols from the original studies are not fully available, the following represents the likely methodologies employed based on standard practices for this class of compounds.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα is prepared.

-

Competitive Binding: A constant concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with the receptor source in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which bound and free radioligand are separated using methods like hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 human breast cancer cells are maintained in a suitable growth medium. For the assay, cells are cultured in a phenol (B47542) red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are treated with a fixed concentration of 17β-estradiol to stimulate proliferation, along with a range of concentrations of this compound.

-

Proliferation Assessment: After a defined incubation period (e.g., 5-7 days), cell proliferation is measured using assays such as the MTT assay, which quantifies metabolically active cells.

-

Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-stimulated cell growth (IC50) is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., nude mice) are used.

-

Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or in the mammary fat pad. To support the growth of these estrogen-dependent tumors, a slow-release estradiol (B170435) pellet is typically implanted.

-

Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as a measure of toxicity.

Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound in breast cancer cells.

General Experimental Workflow for Preclinical Evaluation

References

Pipendoxifene as a selective estrogen receptor modulator (SERM)

An In-depth Review of a Third-Generation Selective Estrogen Receptor Modulator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pipendoxifene (also known as ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole (B188600) class.[1][2][3] Developed by Ligand Pharmaceuticals and Wyeth-Ayerst Laboratories, it was investigated for the treatment of metastatic breast cancer, particularly in postmenopausal women who had failed tamoxifen (B1202) therapy.[1][4] this compound progressed to Phase II clinical trials but its development was ultimately discontinued (B1498344) in November 2005. Structurally related to bazedoxifene, this compound exhibited a promising preclinical profile, demonstrating potent antagonism of the estrogen receptor alpha (ERα) and efficacy in tamoxifen-resistant breast cancer models. This guide provides a comprehensive technical overview of the available preclinical and clinical data on this compound.

Molecular Profile

-

IUPAC Name: 2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol

-

Chemical Formula: C₂₉H₃₂N₂O₃

-

Molar Mass: 456.58 g/mol

-

Class: 2-phenylindole, nonsteroidal selective estrogen receptor modulator (SERM)

Mechanism of Action

This compound functions as a selective estrogen receptor modulator, exhibiting tissue-specific estrogen agonist or antagonist activity. Its primary mechanism of action in breast cancer is the competitive antagonism of the estrogen receptor alpha (ERα). By binding to ERα, this compound prevents the binding of estradiol, thereby inhibiting ERα-mediated gene transcription and blocking the proliferative effects of estrogen on hormone-dependent breast cancer cells.

The tissue selectivity of SERMs like this compound is believed to be a result of the unique conformational change induced in the estrogen receptor upon ligand binding. This altered conformation leads to differential recruitment of coactivator and corepressor proteins to the ER complex, resulting in tissue-specific gene regulation. While specific data on this compound's interaction with co-regulatory proteins is limited, it is hypothesized to favor the recruitment of corepressors in breast tissue, leading to its anti-estrogenic effects.

Figure 1: Generalized signaling pathway of this compound as a SERM.

Preclinical Data

This compound demonstrated a favorable preclinical profile, characterized by potent ERα antagonism and efficacy in models of tamoxifen resistance.

In Vitro Data

| Parameter | Value | Cell Line/System | Reference |

| ERα Binding Affinity (IC₅₀) | 14 nM | Not specified | |

| Inhibition of Estrogen-Stimulated Growth (IC₅₀) | 0.2 nM | MCF-7 | |

| Activity in Tamoxifen-Resistant MCF-7 cells | Retains complete sensitivity in cells with 10-fold resistance to tamoxifen and >1000-fold resistance to 4-OH tamoxifen. | Tamoxifen-Resistant MCF-7 |

In Vivo Data

In animal models, this compound effectively inhibited the growth of estrogen-dependent tumors and, importantly, did not exhibit the uterotrophic effects seen with tamoxifen.

-

Tumor Growth Inhibition: In tumor-bearing animals, orally administered this compound (10 mg/kg/day) inhibited the 17β-estradiol-stimulated growth of human tumors derived from MCF-7 breast carcinoma, EnCa-101 endometrial carcinoma, and BG-1 ovarian carcinoma cells. This inhibition was also observed in a tamoxifen-resistant MCF-7 variant.

-

Uterine Effects: Unlike tamoxifen, droloxifene, and raloxifene, this compound did not show uterotrophic activity in immature rats or ovariectomized mice. This suggests a potentially better safety profile concerning endometrial health.

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of metastatic breast cancer.

-

Phase II Trial (NCT00006369): A randomized, double-masked, multicenter study was initiated to evaluate two dose levels of this compound (ERA-923) for the treatment of metastatic breast cancer in postmenopausal women who had failed tamoxifen therapy.

-

Discontinuation: The development of this compound was officially terminated in November 2005. The specific reasons for the discontinuation and the detailed results from the Phase II trial have not been made publicly available.

Experimental Protocols

While specific, detailed protocols for the studies conducted on this compound are not publicly available, the following are representative methodologies for key experiments used to characterize SERMs.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen.

Materials:

-

Purified recombinant human ERα

-

Radiolabeled ligand (e.g., [³H]-17β-estradiol)

-

Test compound (this compound)

-

Binding buffer (e.g., Tris-HCl with additives)

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

A constant concentration of purified ERα is incubated with a fixed concentration of [³H]-17β-estradiol.

-

Increasing concentrations of this compound are added to compete for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is calculated.

Figure 2: Workflow for an estrogen receptor competitive binding assay.

MCF-7 Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Phenol (B47542) red-free medium with charcoal-stripped FBS (for estrogen deprivation)

-

This compound

-

17β-estradiol

-

Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

MCF-7 cells are cultured in phenol red-free medium with charcoal-stripped FBS for several days to deplete endogenous estrogens.

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The medium is replaced with fresh estrogen-deprived medium containing a low concentration of 17β-estradiol to stimulate proliferation.

-

Increasing concentrations of this compound are added to the wells.

-

Cells are incubated for a period of 5-7 days.

-

A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence/luminescence is measured using a plate reader.

-

The concentration of this compound that inhibits 50% of the estradiol-stimulated cell growth (IC₅₀) is determined.

Figure 3: Workflow for an MCF-7 cell proliferation assay.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MCF-7 cells

-

Matrigel

-

17β-estradiol pellets

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Ovariectomized immunocompromised mice are implanted with slow-release 17β-estradiol pellets to provide a sustained source of estrogen.

-

MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives daily oral doses of this compound. The control group receives a vehicle.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

The efficacy of this compound is determined by comparing the tumor growth in the treated group to the control group.

Signaling Pathways

As a SERM, this compound's primary effect is on the estrogen receptor signaling pathway. However, there is significant crosstalk between ER signaling and other major pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. By blocking ER-mediated transcription, this compound likely inhibits the expression of genes that promote cell cycle progression and survival. Furthermore, in some contexts, ER signaling can activate the PI3K/Akt pathway; therefore, this compound may also indirectly inhibit this pathway in ER-positive breast cancer cells.

Figure 4: Potential downstream signaling effects of this compound.

Conclusion

This compound was a promising third-generation SERM with a strong preclinical rationale for its development in the treatment of metastatic breast cancer. Its potent ERα antagonism, activity in tamoxifen-resistant models, and lack of uterotrophic effects suggested potential advantages over existing therapies. However, its clinical development was halted after Phase II trials for reasons that have not been publicly disclosed. The available data, while incomplete, provide valuable insights into the structure-activity relationships and pharmacological properties of 2-phenylindole SERMs and underscore the challenges of translating promising preclinical findings into clinical success. Further disclosure of the clinical trial data would be beneficial for the scientific community in understanding the full potential and limitations of this class of molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C29H32N2O3 | CID 6433099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Pipendoxifene: A Technical Guide to Putative Biological Interactions Beyond Estrogen Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature predominantly characterizes Pipendoxifene as a selective estrogen receptor modulator (SERM) with high affinity for estrogen receptors (ERα and ERβ). Direct, conclusive evidence detailing its interactions with other biological targets is limited. This guide, therefore, presents a technical framework for investigating potential non-estrogen receptor targets of this compound. The hypotheses herein are formulated by analogy to the known off-target interactions of other well-studied SERMs, such as tamoxifen (B1202) and raloxifene, which share structural and functional similarities. The experimental protocols and data presented are intended to serve as a blueprint for future research in this area.

Introduction

This compound is a nonsteroidal 2-phenylindole (B188600) derivative classified as a selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanism of action involves the competitive antagonism of estradiol (B170435) binding to estrogen receptors, leading to the inhibition of ER-mediated gene expression and a subsequent block on the growth of estrogen-dependent breast cancers.[1][4] While its high affinity for estrogen receptors is well-documented, the broader landscape of its molecular interactions remains largely unexplored. Understanding the potential "off-target" effects of therapeutic agents is crucial for a comprehensive safety and efficacy profile, and can unveil novel therapeutic opportunities. This technical guide explores putative non-estrogen receptor biological targets of this compound, drawing parallels from other SERMs, and provides detailed experimental frameworks to facilitate their investigation.

Potential Non-Estrogen Receptor Targets

Based on the established off-target profiles of other SERMs, several proteins and signaling pathways emerge as high-priority candidates for investigation as potential this compound targets.

G-Protein Coupled Estrogen Receptor (GPER/GPR30)

Recent studies have revealed that some effects of estrogens and SERMs are mediated by a G-protein coupled receptor, GPER (formerly known as GPR30). Tamoxifen, for instance, has been shown to act as a GPER agonist, which can contribute to both therapeutic and unwanted effects, such as tamoxifen resistance. Given that this compound is a SERM, its potential interaction with GPER warrants thorough investigation.

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Several studies have demonstrated that SERMs, including the active metabolite of tamoxifen (4-hydroxytamoxifen) and raloxifene, can bind to and modulate AhR activity. This interaction can lead to anti-estrogenic effects independent of the classical estrogen receptors.

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a sensor for a wide variety of endogenous and exogenous compounds, regulating the expression of drug-metabolizing enzymes and transporters. While direct evidence for this compound is lacking, the broad ligand specificity of PXR makes it a plausible, yet unconfirmed, off-target for many small molecule drugs.

Sphingosine-1-Phosphate (S1P) Receptors

The sphingosine-1-phosphate (S1P) signaling pathway is intricately linked with estrogen signaling in breast cancer. Estrogens can stimulate the activation of sphingosine (B13886) kinase 1 and S1P receptors. Although a direct interaction is not established, the potential for this compound to modulate this pathway indirectly or directly warrants investigation, particularly given the role of S1P receptors in cell proliferation, migration, and angiogenesis.

Quantitative Data on SERM Off-Target Interactions (Illustrative Examples)

The following table summarizes existing quantitative data for the interaction of other SERMs with the potential off-targets discussed. This data serves as a reference for the types of quantitative measurements that should be pursued for this compound.

| SERM | Target | Assay Type | Measured Value | Cell Line/System | Reference |

| 4-Hydroxytamoxifen | AhR | Electrophoretic Mobility Shift Assay (EMSA) | Direct Binding | Recombinant Human AhR/ARNT | |

| Raloxifene | AhR | Luciferase Reporter Assay | EC50 ~1 µM | HepG2 cells | |

| Tamoxifen | GPER/GPR30 | Competitive Binding Assay | Ki = 13.5 nM | SKBr3 cells | |

| 4-Hydroxytamoxifen | GPER/GPR30 | Calcium Mobilization Assay | EC50 = 260 nM | SKBr3 cells |

Experimental Protocols

To investigate the potential interaction of this compound with these non-estrogen receptor targets, a tiered approach employing a series of in vitro and cell-based assays is recommended.

Target Binding Affinity Assays

-

Objective: To determine if this compound directly binds to the putative target protein and to quantify the binding affinity.

-

Methodology:

-

Competitive Radioligand Binding Assay:

-

Prepare membranes from cells overexpressing the target receptor (e.g., GPER, AhR, PXR, or S1P receptors).

-

Incubate the membranes with a known radiolabeled ligand for the target receptor and increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the inhibitory constant (Ki) for this compound by nonlinear regression analysis of the competition binding curves.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified recombinant target protein on a sensor chip.

-

Flow solutions of this compound at various concentrations over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of bound this compound.

-

Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (Kd).

-

-

Functional Assays

-

Objective: To assess whether the binding of this compound to the putative target results in a functional response (agonist or antagonist activity).

-

Methodology:

-

Luciferase Reporter Gene Assay:

-

Transfect cells (e.g., HEK293T or a relevant cancer cell line) with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for the transcription factor of interest (e.g., AhR response element - XRE, PXR response element - PXRE).

-

Co-transfect with a plasmid expressing the target receptor if not endogenously expressed.

-

Treat the cells with increasing concentrations of this compound, alone or in combination with a known agonist for the receptor.

-

Measure luciferase activity using a luminometer.

-

Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.

-

-

Calcium Mobilization Assay (for GPER):

-

Load cells expressing GPER with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with this compound at various concentrations.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Determine the EC50 for this compound-induced calcium mobilization.

-

-

Kinome Profiling:

-

To broadly screen for off-target kinase interactions, utilize a commercial service such as KINOMEscan™.

-

This involves a competition binding assay where this compound is tested against a large panel of recombinant human kinases.

-

The results are reported as the percentage of remaining binding of a known ligand, which can be used to identify potential kinase targets.

-

-

Cell-Based Phenotypic Assays

-

Objective: To evaluate the downstream cellular effects of this compound that may be mediated by non-estrogen receptor targets.

-

Methodology:

-

Cell Proliferation Assay:

-

Culture ER-negative cell lines that express the putative target (e.g., triple-negative breast cancer cells for AhR or GPER).

-

Treat the cells with increasing concentrations of this compound.

-

Assess cell viability and proliferation after a defined period (e.g., 72 hours) using assays such as MTT, SRB, or cell counting.

-

-

Gene Expression Analysis (qRT-PCR or RNA-Seq):

-

Treat relevant cell lines with this compound.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known target genes of the signaling pathway being investigated (e.g., CYP1A1 for AhR, MDR1 for PXR).

-

Alternatively, perform RNA-sequencing for a global, unbiased analysis of gene expression changes.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Hypothetical GPER/GPR30 signaling pathway activated by this compound.

Caption: Putative Aryl Hydrocarbon Receptor (AhR) signaling pathway modulated by this compound.

Caption: Proposed experimental workflow for identifying and validating non-ER targets of this compound.

Conclusion

While this compound's primary role as a selective estrogen receptor modulator is well-established, a thorough understanding of its complete pharmacological profile requires a deeper investigation into its potential non-estrogen receptor mediated effects. By drawing analogies from other SERMs and employing a systematic and multi-tiered experimental approach, researchers can elucidate the broader biological impact of this compound. The identification of novel off-target interactions could not only provide a more comprehensive safety assessment but also open new avenues for its therapeutic application. This guide provides a foundational framework to stimulate and direct future research into the off-target landscape of this compound.

References

Preclinical Pharmacological Profile of Pipendoxifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipendoxifene (also known as ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole (B188600) class of compounds. Developed for the treatment of metastatic breast cancer, it progressed to Phase II clinical trials before its development was discontinued. Structurally related to bazedoxifene, this compound exhibits a promising preclinical pharmacological profile characterized by potent estrogen receptor alpha (ERα) antagonism, efficacy in tamoxifen-sensitive and -resistant breast cancer models, and a favorable safety profile, notably its lack of uterotrophic effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and a discussion of its likely pharmacokinetic and toxicological properties based on its classification as a SERM.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the estrogen receptor alpha (ERα). By binding to ERα, it blocks the binding of estradiol (B170435), thereby inhibiting the receptor's transcriptional activity.[1][2][3] This leads to a downstream cascade of events that ultimately results in the inhibition of estrogen-dependent cell proliferation in ER-positive breast cancer cells.[2][4] This mechanism is central to its anti-tumor effects.

The signaling pathway for this compound's action at the cellular level is depicted below:

In Vitro Pharmacology

Estrogen Receptor Binding Affinity

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor | Assay Type | Value (IC50) | Reference |

| ERα | Competitive Binding | 14 nM |

Anti-proliferative Activity

This compound potently inhibits the proliferation of estrogen-dependent human breast cancer cells, such as the MCF-7 cell line. A noteworthy characteristic is its retained efficacy in MCF-7 cell variants that have developed resistance to tamoxifen.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Condition | Value (IC50) | Reference |

| MCF-7 | Estrogen-stimulated | 0.2 nM | |

| Tamoxifen-Resistant MCF-7 | Estrogen-stimulated | Retains complete sensitivity |

Experimental Protocols

This protocol describes a general method for determining the binding affinity of a compound to the estrogen receptor.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. A new antiestrogen, 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923), inhibits the growth of tamoxifen-sensitive and -resistant tumors and is devoid of uterotropic effects in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C29H32N2O3 | CID 6433099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pipendoxifene's Effects on Estrogen Receptor Alpha and Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipendoxifene (also known as ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole (B188600) class.[1][2] Structurally related to bazedoxifene, it was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Although its clinical development was discontinued (B1498344) after Phase II trials, its distinct preclinical profile provides valuable insights into the structure-activity relationships and tissue-specific actions of SERMs.[2] This technical guide provides an in-depth overview of the effects of this compound on estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), presenting available quantitative data, detailed experimental methodologies, and a visualization of the pertinent signaling pathways.

This compound was designed to antagonize the proliferative effects of estrogen in breast tissue while exhibiting a favorable safety profile with minimal uterotrophic effects. Like other SERMs, its biological activity is dictated by its differential interaction with ERα and ERβ in various target tissues, leading to a complex profile of agonist and antagonist activities.

Quantitative Data on this compound's Interaction with Estrogen Receptors

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound on ERα. It is important to note that comprehensive quantitative data for its interaction with ERβ is limited in publicly available literature.

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 14 nM | Estrogen Receptor α | |

| IC50 | 45 nM | Estrogen Receptor |

Table 2: Functional Activity of this compound on Estrogen Receptor Alpha (ERα)

| Assay | Endpoint | Value | Cell Line | Reference |

| Estrogen-Stimulated Growth Inhibition | IC50 | 0.2 nM | MCF-7 | |

| Estrogen-Stimulated Growth Inhibition | IC50 | 0.7 nM | MCF-7 | |

| ERα Degradation | IC50 | 0.77 ± 0.03 nM | Not Specified |

Tissue-Specific Effects

This compound exhibits a classic SERM profile with tissue-dependent agonist and antagonist activities.

-

Breast Tissue: In breast cancer cells, this compound acts as a potent ERα antagonist, inhibiting estrogen-stimulated cell proliferation. It has also demonstrated efficacy in tamoxifen-resistant breast cancer models.

-

Uterine Tissue: Preclinical studies have shown that this compound is devoid of uterotrophic activity in rodents, indicating it does not act as an estrogen agonist in the uterus. This is a significant advantage over first-generation SERMs like tamoxifen, which exhibit partial agonist activity in the uterus, increasing the risk of endometrial hyperplasia and cancer.

-

Bone Tissue: While specific quantitative data on bone cell activity is limited for this compound, a presentation on its preclinical profile mentioned estrogenic (agonist) activity on bone and cholesterol metabolism in rats. This suggests a potential bone-protective effect, similar to other SERMs like raloxifene.

Signaling Pathways

The tissue-specific effects of this compound are a result of its differential modulation of ERα and ERβ signaling pathways. The two primary pathways influenced by ERs are the classical Estrogen Response Element (ERE)-mediated pathway and the non-classical Activator Protein-1 (AP-1) signaling pathway. The conformation of the ER upon ligand binding dictates the recruitment of co-activators or co-repressors, leading to gene activation or repression.

Caption: Differential signaling of this compound via ERE and AP-1 pathways.

Experimental Protocols

Detailed protocols for the specific preclinical studies on this compound are not publicly available. However, based on standard methodologies for characterizing SERMs, the following represents the likely experimental workflows.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional agonist or antagonist activity of this compound on ERE-mediated transcription.

Caption: Workflow for a Luciferase Reporter Gene Assay.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.

Caption: Workflow for an MCF-7 Cell Proliferation Assay.

Conclusion

This compound is a potent ERα antagonist in breast cancer cells with a favorable preclinical profile, notably its lack of uterine stimulation. While comprehensive data on its interaction with ERβ and its effects on diverse signaling pathways like AP-1 are not fully available in the public domain, the existing information underscores its potential as a third-generation SERM. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel SERMs, aiming for improved tissue selectivity and therapeutic efficacy. Further research into the nuanced interactions of such compounds with both ERα and ERβ will be crucial for the development of next-generation endocrine therapies.

References

Pipendoxifene (ERA-923): A Technical Whitepaper on its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pipendoxifene (developmental code ERA-923) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole (B188600) class.[1][2] Developed for the treatment of estrogen receptor-positive (ER+) breast cancer, it progressed to Phase II clinical trials before its development was discontinued.[1][2] Preclinical studies demonstrated that this compound is a potent antagonist of the estrogen receptor-alpha (ERα) and effectively inhibits estrogen-stimulated growth of breast cancer cells, including those resistant to tamoxifen.[3] A key characteristic of this compound is its cytostatic, rather than cytotoxic, mechanism of action, leading to the inhibition of cell proliferation. Furthermore, it exhibits a favorable safety profile in animal models, notably a lack of the uterotrophic effects often associated with other SERMs like tamoxifen. This document provides a comprehensive technical overview of the preclinical data on this compound's antineoplastic properties, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol | |

| Developmental Code | ERA-923 | |

| Molecular Formula | C29H32N2O3 | |

| Molar Mass | 456.586 g·mol−1 | |

| Class | Nonsteroidal Selective Estrogen Receptor Modulator (SERM), 2-phenylindole |

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the estrogen receptor-alpha (ERα). By binding to ERα, it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for the proliferation of ER+ breast cancer cells. This leads to a cytostatic effect, halting the progression of the cell cycle and inhibiting tumor growth.

References

An In-Depth Technical Guide to the Structural and Functional Relationship of Pipendoxifene and Bazedoxifene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationship between two selective estrogen receptor modulators (SERMs), pipendoxifene and bazedoxifene (B195308). Both belonging to the 2-phenylindole (B188600) class of SERMs, these compounds exhibit tissue-specific estrogen receptor agonist and antagonist activities, making them subjects of interest in the fields of oncology and women's health. This document delves into their chemical structures, binding affinities, cellular effects, and the underlying signaling pathways they modulate.

Structural Analysis

This compound and bazedoxifene share a common 2-phenylindole core scaffold, which is a key structural feature for their interaction with estrogen receptors (ERs).[1][2] Bazedoxifene was developed from the structural template of raloxifene (B1678788), with the benzothiophene (B83047) core of raloxifene being replaced by an indole (B1671886) ring.[3][4] this compound is structurally related to both zindoxifene (B1684292) and the marketed bazedoxifene.[1]

The key structural difference between this compound and bazedoxifene lies in the substituent on the nitrogen of the side chain amine. This compound possesses a piperidine (B6355638) ring, whereas bazedoxifene has a hexamethyleneimine (B121469) (azepane) ring. This seemingly minor alteration in the "basic side chain" can influence the conformational changes induced in the estrogen receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins and, consequently, tissue-specific gene regulation.

Below is a DOT language script to generate a diagram illustrating the structural relationship between these two SERMs.

Functional Comparison: In Vitro and In Vivo Data

Both this compound and bazedoxifene function as SERMs, exhibiting a mixed agonist/antagonist profile that is tissue-dependent. While extensive quantitative data is available for bazedoxifene, data for this compound is more limited due to its discontinued (B1498344) development.

Estrogen Receptor Binding Affinity

The binding affinity of these SERMs to the estrogen receptor subtypes, ERα and ERβ, is a critical determinant of their potency and tissue selectivity.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | ERα Ki (nM) | ERβ Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Bazedoxifene | 26 | 99 | ~0.1 | ~0.3 |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Lower values indicate higher binding affinity.

Bazedoxifene binds with high affinity to both ERα and ERβ, with a slight preference for ERα.

In Vitro Cellular Activity

The functional consequences of ER binding are often assessed in estrogen-responsive breast cancer cell lines, such as MCF-7.

| Compound | Cell Line | Assay | Effect | IC50 / EC50 (nM) |

| This compound | MCF-7 | Proliferation | Antagonist | Data Not Available |

| Bazedoxifene | MCF-7 | Proliferation (E2-induced) | Antagonist | 0.19 |

| MCF-7 | Proliferation (alone) | No stimulation | - | |

| T47D, BT474 | Proliferation | Antagonist | Data Not Available |

Bazedoxifene does not stimulate the proliferation of MCF-7 cells on its own and potently inhibits estradiol-induced proliferation. It has also been shown to inhibit the growth of hormone-independent breast cancer cells. This compound has been described as an estrogen antagonist that inhibits estrogen-stimulated growth in estrogen-dependent breast cancer.

In Vivo Uterine Effects

A key characteristic of SERMs is their differential effect on the uterus. The uterotrophic assay in ovariectomized rats is a standard model to assess these effects.

| Compound | Animal Model | Effect on Uterine Wet Weight |

| This compound | Immature/Ovariectomized Rodents | Devoid of uterotrophic activity |

| Bazedoxifene | Immature Rat | Less increase than raloxifene |

| Ovariectomized Rat | Modest stimulatory effect at high doses | |

| Endometriosis Rat Model | Significant reduction compared to control |

This compound is noted for its lack of uterotrophic effects. Bazedoxifene demonstrates a significantly lower uterotrophic effect compared to other SERMs like raloxifene and antagonizes the proliferative effects of estrogen on the endometrium.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]17β-estradiol, for binding to the estrogen receptor.

General Protocol:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the source of estrogen receptors.

-

Incubation: A fixed concentration of [3H]17β-estradiol and increasing concentrations of the unlabeled test compound (competitor) are incubated with the ER preparation in an appropriate buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic (agonist) or antiestrogenic (antagonist) effect of a test compound on the proliferation of estrogen-dependent breast cancer cells.

Principle: MCF-7 cells are human breast adenocarcinoma cells that express estrogen receptors and their proliferation is stimulated by estrogens.

General Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound in the presence (for antagonist activity) or absence (for agonist activity) of a fixed concentration of 17β-estradiol.

-

Incubation: The cells are incubated for a period of 4-6 days.

-

Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. For antagonists, the IC50 value for the inhibition of estradiol-induced proliferation is calculated. For agonists, the EC50 value for the stimulation of proliferation is determined.

Signaling Pathways

SERMs exert their effects by binding to ERα and ERβ, which are ligand-activated transcription factors. The binding of a ligand induces a conformational change in the receptor, leading to the recruitment of a complex of co-regulatory proteins (co-activators or co-repressors). This receptor-co-regulator complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.

The tissue-specific effects of SERMs arise from:

-

The differential expression of ERα and ERβ in various tissues.

-

The differential expression of co-activator and co-repressor proteins in different cell types.

-

The unique conformational change induced in the ER by each specific SERM, which dictates the binding of co-regulators.

The following DOT script generates a diagram illustrating the general mechanism of action of SERMs.

Conclusion

This compound and bazedoxifene are closely related 2-phenylindole SERMs with distinct pharmacological profiles. Bazedoxifene, for which there is extensive preclinical and clinical data, demonstrates a favorable tissue-selective profile, with estrogenic effects on bone and anti-estrogenic effects on the breast and uterus. This compound, while less characterized quantitatively, was developed as a potent SERM with a notable lack of uterotrophic activity. The subtle structural differences between these two molecules underscore the principle that minor chemical modifications can lead to significant changes in the biological activity of SERMs, a principle that continues to guide the development of new and more refined estrogen receptor modulators. Further direct comparative studies would be necessary to fully elucidate the nuanced differences in their mechanisms of action and therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmakb.com [pharmakb.com]

- 3. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profile of bazedoxifene/conjugated estrogens for the treatment of estrogen deficiency symptoms and osteoporosis in women at risk of fracture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Pipendoxifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipendoxifene hydrochloride, also known as ERA-923, is a nonsteroidal 2-phenyl indole (B1671886) derivative that functions as a selective estrogen receptor modulator (SERM).[1][2] It was investigated for the treatment of breast cancer, reaching phase II clinical trials before its development was discontinued.[2] this compound exerts its effects by antagonizing the binding of estradiol (B170435) to the estrogen receptor alpha (ERα), which in turn inhibits ERα-mediated gene expression and the proliferation of estrogen-dependent breast cancer cells.[1] Like other SERMs, it may also exhibit tissue-specific intrinsic estrogenic activity.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound hydrochloride, including its binding affinity for ERα, its effects on cell proliferation, and its functional impact on ERα-mediated signaling pathways.

Mechanism of Action: Estrogen Receptor Alpha (ERα) Modulation

This compound functions as a competitive antagonist of estradiol at the estrogen receptor alpha (ERα). In estrogen-receptor-positive (ER+) breast cancer cells, the binding of estradiol to ERα triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This process recruits co-activator proteins and initiates the transcription of genes involved in cell proliferation and survival. This compound competes with estradiol for binding to the ligand-binding domain of ERα. The binding of this compound induces a different conformational change in the receptor that hinders the binding of co-activator proteins and may even recruit co-repressor proteins to the receptor-DNA complex. This ultimately leads to the inhibition of downstream gene transcription and a subsequent block in estrogen-driven cell growth.

Quantitative Data Summary

The following tables summarize key quantitative parameters for evaluating the in vitro activity of this compound hydrochloride.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Radioligand | Source |

| This compound HCl | ERα | Competitive Binding | Data not available | [3H]-Estradiol | - |

| Reference: 4-OH-Tamoxifen | ERα | Competitive Binding | ~2-5 | [3H]-Estradiol | Literature |

| Reference: Estradiol | ERα | Saturation Binding | Kd ~0.1-0.5 | [3H]-Estradiol | Literature |

Table 2: Cell-Based Assay Potency

| Assay Type | Cell Line | Parameter | This compound HCl | Reference: 4-OH-Tamoxifen |

| ERα Degradation/Stabilization | T47D | IC50 (nM) | 0.77 ± 0.03 | - |

| Cell Proliferation (Antagonist) | MCF-7 | IC50 (nM) | Data not available | ~10-50 nM (in presence of E2) |

| Cell Proliferation (Antagonist) | T47D | IC50 (nM) | Data not available | ~3.2 µM |

| ERE Reporter (Antagonist) | T47D-(ERE)3-luc | IC50 (µM) | Data not available | - |

| Alkaline Phosphatase Induction (Agonist) | Ishikawa | EC50 (nM) | Data not available | No induction |

| Alkaline Phosphatase Inhibition (Antagonist) | Ishikawa | IC50 (nM) | Data not available | - |

Experimental Protocols

ERα Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound hydrochloride for the estrogen receptor alpha by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of ERα-containing Cytosol:

-

Obtain uterine tissue from immature or ovariectomized rats.

-

Homogenize the tissue in ice-cold TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

-

-

Competitive Binding Reaction:

-

In assay tubes, combine the uterine cytosol (adjusted to a consistent protein concentration), a single, fixed concentration of [3H]-estradiol (typically near its Kd, e.g., 0.5 nM), and a range of concentrations of unlabeled this compound hydrochloride (e.g., 0.01 nM to 10 µM).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 1 µM).

-

Incubate the reactions at 4°C for 16-20 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxyapatite (HAP) to each tube and incubate on ice with intermittent mixing.

-

Centrifuge the tubes to pellet the HAP, which binds the receptor-ligand complexes.

-

Wash the pellets with buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Elute the bound radioligand from the HAP pellet with ethanol.

-

Add the eluate to a scintillation cocktail and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

MCF-7 Cell Proliferation Assay (Antagonist Mode)

This assay assesses the ability of this compound hydrochloride to inhibit the estrogen-stimulated proliferation of ER+ human breast cancer cells.

Methodology:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

-

To sensitize the cells to estrogen, switch them to a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for 3-5 days prior to the assay.

-

Harvest the cells and seed them into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well). Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound hydrochloride in the estrogen-free medium.

-

Treat the cells with the this compound dilutions in the presence of a fixed concentration of 17β-estradiol (E2) that stimulates proliferation (e.g., 0.1 nM).

-

Include control wells: vehicle control (no treatment), E2 alone, and this compound alone at the highest concentration to check for intrinsic activity.

-

-

Incubation and Proliferation Assessment:

-

Incubate the plates for 5-7 days.

-

Assess cell viability/proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, MTT assay, or a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Normalize the data to the vehicle control (set to 0% inhibition) and the E2-stimulated control (set to 100% proliferation).

-

Plot the percentage of inhibition of E2-stimulated proliferation against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

ERE-Luciferase Reporter Gene Assay

This assay measures the functional ability of this compound hydrochloride to antagonize ERα-mediated transcription from an Estrogen Response Element (ERE).

Methodology:

-

Cell Line and Culture:

-

Use a cell line that stably or transiently expresses both ERα and an ERE-driven luciferase reporter construct (e.g., T47D-KBluc or MCF-7 cells transfected with an ERE-luciferase plasmid).

-

Culture the cells in phenol red-free medium with CS-FBS for at least 24 hours before the experiment.

-

-

Cell Plating and Treatment:

-

Seed the cells into 96-well white, clear-bottom plates.

-

Treat the cells with serial dilutions of this compound hydrochloride in the presence of a fixed, stimulating concentration of 17β-estradiol (e.g., 1 nM).

-

Include controls for basal activity (vehicle), maximal stimulation (E2 alone), and a known antagonist (e.g., fulvestrant).

-

-

Incubation and Luciferase Assay:

-

Incubate the plates for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity by E2 relative to the vehicle control.

-

Determine the percentage of inhibition of E2-induced luciferase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Alkaline Phosphatase Induction Assay in Ishikawa Cells

This assay is used to assess the potential estrogenic (agonist) or anti-estrogenic (antagonist) activity of this compound hydrochloride in an endometrial cancer cell line, where estrogens are known to induce alkaline phosphatase activity.

Methodology:

-

Cell Culture and Plating:

-

Culture human Ishikawa endometrial adenocarcinoma cells in a suitable medium (e.g., MEM with 10% FBS).

-

Plate the cells in 96-well plates and allow them to adhere.

-

-

Compound Treatment:

-

Agonist Mode: Treat the cells with a range of concentrations of this compound hydrochloride alone.

-

Antagonist Mode: Treat the cells with a range of concentrations of this compound hydrochloride in the presence of a fixed, stimulating concentration of 17β-estradiol (e.g., 10 nM).

-

Include appropriate vehicle and E2-only controls.

-

Incubate for 48-72 hours.

-

-

Alkaline Phosphatase Activity Measurement:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells.

-

Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product upon cleavage.

-

Incubate to allow the color to develop.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Agonist Mode: Plot the absorbance (or calculated enzyme activity) against the logarithm of the this compound concentration to determine the EC50 for any potential agonist activity.

-

Antagonist Mode: Plot the percentage of inhibition of E2-induced activity against the logarithm of the this compound concentration to determine the IC50.

-

References

Application Notes and Protocols for In Vivo Efficacy Studies of Pipendoxifene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and protocols for evaluating the in vivo efficacy of Pipendoxifene (also known as ERA-923), a nonsteroidal selective estrogen receptor modulator (SERM). While the clinical development of this compound was discontinued, the preclinical data offers valuable insights for the evaluation of novel SERMs in oncology.[1][2]

Introduction to this compound

This compound is a 2-phenyl indole (B1671886) derivative that functions as a selective estrogen receptor modulator. It competitively binds to the estrogen receptor-alpha (ERα), thereby inhibiting estrogen-stimulated gene expression and the growth of estrogen-dependent cancers.[3] Preclinical studies have highlighted its potential as a potent antiestrogen (B12405530) with an improved efficacy and safety profile compared to tamoxifen (B1202), particularly in tamoxifen-resistant breast cancer models.

Animal Models for Efficacy Assessment

The primary animal models utilized for assessing the in vivo efficacy of this compound are xenograft models, which involve the implantation of human cancer cell lines into immunodeficient mice.

1. Human Breast Cancer Xenograft Models:

-

MCF-7 Xenograft: This is the most common model for studying estrogen-dependent breast cancer. MCF-7 cells are ERα-positive and their growth in ovariectomized immunodeficient mice is dependent on estrogen supplementation. This model is crucial for evaluating the anti-tumor activity of SERMs like this compound.

-

Tamoxifen-Resistant MCF-7 Xenograft: To investigate the efficacy of this compound in a setting of acquired resistance, a tamoxifen-resistant variant of the MCF-7 cell line is used. This model is critical for demonstrating a therapeutic advantage over existing therapies.

2. Other Estrogen-Dependent Xenograft Models:

-

EnCa-101 Endometrial Carcinoma Xenograft: This model is employed to assess the tissue-selective effects of SERMs. While tamoxifen can stimulate the growth of these tumors, this compound has been shown to inhibit their growth, indicating a lack of uterotropic effects.

-

BG-1 Ovarian Carcinoma Xenograft: This ERα-positive ovarian cancer model can be used to explore the broader anti-cancer potential of this compound beyond breast cancer.

3. Models for Assessing Uterotropic Effects:

-

Immature Rat Uterotrophic Assay: This classic model assesses the estrogenic or anti-estrogenic effects of a compound on the uterus of immature rats.

-

Ovariectomized Mouse Uterotrophic Assay: Similar to the rat model, this assay in ovariectomized mice evaluates the potential of a SERM to stimulate uterine growth.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Target | IC50 Value | Reference |

| Estrogen Receptor-α Binding | ERα | 14 nM | |

| Estrogen-Stimulated Growth Inhibition | MCF-7 | 0.2 nM |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Treatment | Dosage | Outcome | Reference |

| MCF-7 Xenograft | This compound | 10 mg/kg/day, p.o. | Inhibition of 17β-estradiol-stimulated tumor growth | |

| Tamoxifen-Resistant MCF-7 Xenograft | This compound | 10 mg/kg/day, p.o. | Inhibition of 17β-estradiol-stimulated tumor growth | |

| EnCa-101 Endometrial Xenograft | This compound | 10 mg/kg/day, p.o. | Inhibition of 17β-estradiol-stimulated tumor growth | |

| BG-1 Ovarian Xenograft | This compound | 10 mg/kg/day, p.o. | Inhibition of 17β-estradiol-stimulated tumor growth |

Table 3: Comparative Uterotropic Effects

| Animal Model | Compound | Outcome | Reference |

| Immature Rats | This compound | Not uterotropic | |

| Ovariectomized Mice | This compound | Not uterotropic | |

| Immature Rats/Ovariectomized Mice | Tamoxifen, Droloxifene, Raloxifene | Uterotropic |

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in an MCF-7 Xenograft Model

Objective: To determine the efficacy of this compound in inhibiting estrogen-dependent tumor growth in vivo.

Materials:

-

Female, ovariectomized athymic nude mice (e.g., BALB/c nu/nu)

-

MCF-7 human breast cancer cells

-

Matrigel

-

17β-estradiol pellets (e.g., 0.72 mg, 60-day release)

-

This compound

-

Vehicle control (e.g., corn oil)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 0.1 mL.

-

Tumor Cell Inoculation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

-

Estrogen Supplementation: One day prior to or on the day of tumor cell inoculation, implant a 17β-estradiol pellet subcutaneously on the dorsal side of the mouse.

-

Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers twice weekly. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, this compound 10 mg/kg).

-

Treatment Administration: Prepare this compound in the vehicle at the desired concentration. Administer the treatment daily via oral gavage (p.o.).

-

Efficacy Assessment: Continue to measure tumor volume and body weight twice weekly. The primary efficacy endpoint is tumor growth inhibition.

-

Endpoint: At the end of the study (e.g., after 21-28 days of treatment), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Protocol 2: Assessment of Uterotropic Activity in Ovariectomized Mice

Objective: To evaluate the potential estrogenic (uterotropic) effects of this compound on the uterus.

Materials:

-

Female, ovariectomized mice (e.g., CD-1)

-

This compound

-

Positive control (e.g., 17β-estradiol)

-

Vehicle control (e.g., corn oil)

-

Analytical balance

Procedure:

-

Animal Acclimation: Allow the ovariectomized mice to acclimate for at least one week to ensure the regression of uterine tissue.

-

Treatment Groups: Randomize the animals into treatment groups (e.g., vehicle control, 17β-estradiol, this compound at various doses).

-

Treatment Administration: Administer the treatments daily for 3-4 consecutive days via oral gavage or subcutaneous injection.

-

Endpoint: On the day after the final dose, euthanize the animals. Carefully dissect the uteri, trim any adhering fat and connective tissue, and record the wet weight.

-

Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle and positive control groups. A significant increase in uterine weight compared to the vehicle control indicates a uterotropic effect.

Visualizations

Caption: Mechanism of action of this compound in ER+ cancer cells.

Caption: Experimental workflow for a breast cancer xenograft study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmakb.com [pharmakb.com]